Autoxidation Mechanism and Epoxide Yields: 1,2-Dihydronaphthalene vs. 1,4-Dihydronaphthalene
In a direct head-to-head autoxidation study, 1,2-dihydronaphthalene and 1,4-dihydronaphthalene exhibited fundamentally different oxidation mechanisms, leading to distinct product outcomes. The 1,2-isomer yields epoxide as a key intermediate, while the 1,4-isomer does not follow this pathway due to its preference for hydrogen abstraction. Co-oxidation experiments of the two isomers resulted in a high conversion into an epoxide, demonstrating the unique ability of the 1,2-isomer to form this valuable functional group [1].
| Evidence Dimension | Autoxidation Mechanism and Primary Product Pathway |
|---|---|
| Target Compound Data | Yields epoxide as a reaction intermediate via addition to the reactive double bond. |
| Comparator Or Baseline | 1,4-Dihydronaphthalene |
| Quantified Difference | Qualitatively different mechanisms: 1,2-isomer undergoes addition to the double bond (epoxide formation), while the 1,4-isomer propagates via hydrogen abstraction, not yielding epoxide. |
| Conditions | Liquid phase autoxidation and cooxidation experiments. |
Why This Matters
Procurement of the correct isomer is essential for any application targeting epoxide synthesis or specific oxidation pathways, as using 1,4-dihydronaphthalene would lead to a completely different reaction outcome and product slate.
- [1] Martan, M., Manassen, J., & Vofsi, D. (1969). Liquid Phase Oxidation of 1,4 and 1,2-Dihydronaphthalene. Israel Journal of Chemistry, 7(6), 751-767. View Source
